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Introduction

In the intricate landscape of the central nervous system (CNS), inhibitory neurotransmission

plays a pivotal role in shaping neuronal communication, preventing hyperexcitability, and

enabling precise information processing. Glycine is a major inhibitory neurotransmitter,

particularly in the spinal cord and brainstem, where it mediates fast inhibitory postsynaptic

potentials through its interaction with glycine receptors (GlyRs).[1][2][3] Strychnine, a potent

and selective competitive antagonist of GlyRs, serves as an invaluable pharmacological tool for

researchers seeking to dissect and map these crucial inhibitory neural circuits.[2][4] By blocking

glycinergic inhibition, strychnine induces a state of disinhibition, effectively "unmasking"

excitatory connections that are normally under inhibitory control. This application note provides

detailed protocols and quantitative data for utilizing strychnine phosphate to elucidate the

functional connectivity of inhibitory neural circuits.

Principle of Action

Glycine receptors are ligand-gated chloride ion channels.[1][2] Upon binding of glycine, the

channel opens, allowing an influx of chloride ions (Cl-) into the postsynaptic neuron. This influx

hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential

in response to excitatory inputs. Strychnine acts by competitively binding to the glycine binding

site on the GlyR, thereby preventing glycine from activating the receptor and blocking the influx
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of chloride ions.[2][4][5] This blockade of inhibition leads to an increase in neuronal excitability

and can reveal previously sub-threshold excitatory pathways.

Data Presentation
The following tables summarize quantitative data from studies utilizing strychnine to investigate

its effects on neuronal activity and inhibitory neurotransmission.

Table 1: Dose-Dependent Effects of Strychnine on Neuronal Activity

Parameter Preparation
Strychnine
Concentration

Effect Reference

Spontaneous

Firing

Superficial dorsal

horn neurons (in

vivo)

Not specified

No change in

spontaneous

activity

[6]

Evoked Inhibitory

Postsynaptic

Currents (IPSCs)

Ventral

tegmental area

dopaminergic

neurons (slice)

1 µM

Depression of

the first IPSC in

a paired-pulse

stimulation

[7]

Spontaneous

Inhibitory

Postsynaptic

Currents

(sIPSCs)

Isolated

dopaminergic

neurons

0.5 µM
Reduction in

sIPSC frequency
[7]

Excitatory

Postsynaptic

Current (EPSC)

Area

Lamina I NK1R+

neurons (rat

spinal cord slice)

300 nM (with 10

µM bicuculline)

Significant

increase in

EPSC area

evoked by Aβ

fiber stimulation

[8]

Survival Rate Mice (in vivo)
2 mg/kg

(intraperitoneal)

0% survival

(control)
[9]

Table 2: Antagonistic Properties of Strychnine
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Parameter Preparation Agonist
Strychnine
Concentration
(IC50)

Reference

Glycine-induced

response

Dissociated rat

hippocampal

pyramidal cells

Glycine 28 nM [10]

GABA-induced

response

Dissociated rat

hippocampal

pyramidal cells

GABA 6.7 µM [10]

[3H]strychnine

binding

Spinal cord

synaptic

membranes

Chloride

ED50 of 160-620

mM for various

anions to inhibit

binding

[11]

Experimental Protocols
Protocol 1: In Vivo Single-Unit Recording with Microiontophoretic Application of Strychnine
Phosphate

This protocol describes the procedure for recording the activity of single neurons in a living

animal while locally applying strychnine phosphate to assess its effect on synaptic

transmission and map local inhibitory circuits.

Materials:

Strychnine phosphate solution (e.g., 10 mM in 165 mM NaCl, pH adjusted)

Multi-barreled micropipettes

High-impedance microelectrodes for single-unit recording

Microiontophoresis current generator

Electrophysiological recording setup (amplifier, data acquisition system)
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Anesthetized animal preparation (species and anesthesia as per experimental design and

institutional guidelines)

Stereotaxic apparatus

Procedure:

Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Perform the

necessary surgical procedures to expose the brain or spinal cord region of interest. Maintain

the animal's physiological parameters (body temperature, hydration) throughout the

experiment.[12]

Electrode and Pipette Preparation: Prepare a multi-barreled micropipette with one barrel

filled with strychnine phosphate solution and other barrels for control solutions (e.g., saline)

and potentially other drugs. Attach a single-unit recording electrode to the multi-barreled

pipette, with the tip of the recording electrode slightly protruding from the pipette assembly.

Neuronal Search and Baseline Recording: Lower the electrode/pipette assembly into the

target brain region. Search for spontaneously active or sensory-evoked single-unit activity.

Once a stable recording is established, record baseline neuronal activity for a sufficient

period (e.g., 5-10 minutes) to characterize the neuron's firing pattern.

Microiontophoretic Application: Apply strychnine phosphate using the microiontophoresis

system. Start with a low ejection current (e.g., 10-20 nA) and gradually increase it. Monitor

the neuron's firing rate and pattern for changes indicative of disinhibition (e.g., increased

firing rate, appearance of burst firing, or an enhanced response to excitatory stimuli).

Data Analysis: Compare the neuronal activity during and after strychnine application to the

baseline recording. Analyze changes in firing rate, inter-spike intervals, and response to

sensory or electrical stimulation. An increase in excitatory responses suggests the presence

of a glycinergic inhibitory input to the recorded neuron.

Controls: Intersperse strychnine applications with applications of saline from another barrel

to control for current effects. At the end of the experiment, a recovery period should be

recorded to see if the neuronal activity returns to baseline.

Protocol 2: In Vitro Slice Electrophysiology for Mapping Inhibitory Connections
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This protocol details the use of strychnine in a brain slice preparation to identify and

characterize synaptic connections that are modulated by glycinergic inhibition.

Materials:

Strychnine phosphate

Artificial cerebrospinal fluid (aCSF)

Brain slice preparation setup (vibratome, slicing chamber)

Patch-clamp electrophysiology rig (microscope, micromanipulators, amplifier, data

acquisition system)

Glass micropipettes for whole-cell recording and stimulation

Procedure:

Slice Preparation: Prepare acute brain or spinal cord slices from the animal of choice using a

vibratome in ice-cold, oxygenated slicing solution. Transfer the slices to a holding chamber

with oxygenated aCSF to recover.

Patch-Clamp Recording: Transfer a slice to the recording chamber and continuously perfuse

with oxygenated aCSF. Using visual guidance (e.g., DIC microscopy), obtain a whole-cell

patch-clamp recording from a neuron of interest.

Baseline Synaptic Response: Place a stimulating electrode in a region expected to provide

synaptic input to the recorded neuron. Elicit postsynaptic currents (PSCs) or potentials

(PSPs) by delivering brief electrical pulses. Record baseline responses to establish the

properties of the synaptic connection under control conditions.

Bath Application of Strychnine: After recording stable baseline responses, perfuse the slice

with aCSF containing a known concentration of strychnine phosphate (e.g., 300 nM).[8]

Allow sufficient time for the drug to equilibrate in the tissue (e.g., 10-15 minutes).

Recording in the Presence of Strychnine: Repeat the stimulation protocol and record the

synaptic responses in the presence of strychnine. An increase in the amplitude or duration of
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excitatory postsynaptic currents (EPSCs) or the appearance of previously absent responses

indicates that the synaptic connection was under tonic or phasic glycinergic inhibition.[8]

Data Analysis: Quantify the changes in EPSC/EPSP amplitude, area, and kinetics before and

after strychnine application. Statistical analysis can reveal the significance of the disinhibitory

effect.

Washout and Controls: If possible, perform a washout by perfusing with drug-free aCSF to

see if the synaptic responses return to baseline. In some experiments, co-application with a

GABAA receptor antagonist (e.g., bicuculline) can be used to block all fast synaptic

inhibition.[8]
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Caption: Mechanism of glycinergic inhibition and its blockade by strychnine.

Experimental Workflow for Mapping an Inhibitory Circuit
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Caption: General workflow for using strychnine to map inhibitory circuits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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